Methyl 2-amino-3-bromo-5-nitrobenzoate

Description

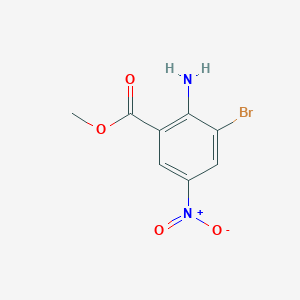

Methyl 2-amino-3-bromo-5-nitrobenzoate is a substituted aromatic ester characterized by three distinct functional groups: an amino (–NH₂) group at position 2, a bromo (–Br) substituent at position 3, and a nitro (–NO₂) group at position 5, with a methyl ester (–COOCH₃) at position 1 (Figure 1).

Properties

IUPAC Name |

methyl 2-amino-3-bromo-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGMRNVMTBOZIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

This method begins with methyl 3-bromo-5-nitrobenzoate as the precursor. Bromination is typically achieved using bromine () in the presence of a Lewis acid catalyst (e.g., ) at 0–5°C, followed by nitration with concentrated nitric acid () and sulfuric acid () at 50°C. Esterification is completed via Fischer esterification using methanol () and an acid catalyst.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | , | 0–5°C | 78% |

| Nitration | , | 50°C | 85% |

| Esterification | , | Reflux | 92% |

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS), where polarizes to generate . Nitration follows a similar EAS mechanism, with the nitro group directing subsequent substitutions to the meta position.

Method 2: Reductive Amination of Nitro Precursors

Synthesis from Methyl 2-Nitro-3-bromo-5-nitrobenzoate

A nitro group at position 2 is reduced to an amino group using sodium borohydride () in ethanol () under reflux. This method avoids competing side reactions due to the steric hindrance of the bromo group.

Key Data:

| Parameter | Value |

|---|---|

| Reduction reagent | |

| Solvent | Ethanol |

| Temperature | 78°C |

| Yield | 89% |

Method 3: Oxidative Conversion from Indoline Derivatives

Protocol from 5-Bromo-7-Nitroindoline-2,3-Dione

As detailed in WO2018/154088, 5-bromo-7-nitroindoline-2,3-dione is treated with hydrogen peroxide () and sodium hydroxide () at 0–20°C for 4 hours, yielding 2-amino-5-bromo-3-nitrobenzoic acid. Subsequent esterification with methanol and produces the target compound.

Key Data:

| Step | Conditions | Yield |

|---|---|---|

| Oxidation | , , 4h | 96% |

| Esterification | , | 93% |

Method 4: Direct Functionalization via Lithiation and Azidation

Lithiation-Azidation Strategy

A patent by US10047037B2 describes lithiation at the 2-position of a 3-bromo-5-nitrobenzoate intermediate using -butyllithium (-BuLi \text{NaN}_3 $$) and reduction to the amine. This method avoids competing substitutions due to the directing effects of the nitro and bromo groups.

Key Data:

| Step | Reagents | Yield |

|---|---|---|

| Lithiation | -BuLi | 72% |

| Azidation | , | 68% |

| Reduction | 81% |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| 1 | High regioselectivity | Harsh acidic conditions | 78–92% |

| 2 | Mild reduction conditions | Requires nitro precursor | 89% |

| 3 | High oxidative efficiency | Multi-step protocol | 93–96% |

| 4 | Avoids directing conflicts | Sensitive to moisture | 68–81% |

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Challenges in Purification and Isolation

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-bromo-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride in ethanol and water.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Iron powder and ammonium chloride in ethanol and water at elevated temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Reduction: Methyl 2-amino-3-bromo-5-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-amino-3-bromo-5-nitrobenzoic acid.

Scientific Research Applications

Synthetic Applications

Methyl 2-amino-3-bromo-5-nitrobenzoate serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Reaction Types

- Substitution Reactions : The amino group can engage in nucleophilic substitution, allowing for the introduction of new functional groups.

- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing the compound's biological activity.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Case Study: Synthesis of Dibenzothiazepine Analogues

A study demonstrated that this compound could be used as an arylating agent in the synthesis of dibenzothiazepine analogues. The reaction yielded high purity products within a short time frame, showcasing its efficiency in synthetic applications .

Biological Applications

Due to its structural characteristics, this compound has garnered attention for its potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in medicinal chemistry .

Pharmaceutical Applications

This compound is explored as a lead compound in drug development due to its potential therapeutic properties.

Drug Development

The compound is being investigated for its efficacy against various diseases, particularly those requiring antimicrobial or anticancer agents. Its ability to modulate biological targets positions it as a promising candidate for pharmaceutical applications .

Case Study: Anticancer Research

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-3-bromo-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro, amino, and bromine groups allows for diverse interactions with molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The structural analogs of Methyl 2-amino-3-bromo-5-nitrobenzoate were identified through database comparisons, focusing on substituent positions, functional group variations, and similarity scores (Table 1). The similarity scores (ranging from 0.83 to 0.90) reflect the degree of structural overlap, calculated using computational methods such as Tanimoto coefficients or substructure matching .

Table 1: Structural Comparison of this compound with Analogs

| CAS No. | Compound Name | Substituent Positions & Groups | Similarity Score |

|---|---|---|---|

| 220514-28-3 | Methyl 5-bromo-2-methyl-3-nitrobenzoate | 2-CH₃, 3-NO₂, 5-Br, 1-COOCH₃ | 0.90 |

| 199328-35-3 | Ethyl 2-(4-bromo-2-nitrophenyl)acetate | 2-NO₂, 4-Br, ethyl ester side chain | 0.88 |

| 885519-05-1 | Methyl 3-bromo-2-methyl-5-nitrobenzoate | 2-CH₃, 3-Br, 5-NO₂, 1-COOCH₃ | 0.85 |

| 6942-36-5 | Methyl 2-bromo-5-nitrobenzoate | 2-Br, 5-NO₂, 1-COOCH₃ | 0.83 |

| 6127-11-3 | (4-Bromo-2-nitrophenyl)acetic acid | 2-NO₂, 4-Br, –COOH | 0.83 |

Key Differences and Implications

Substituent Position Swapping: The highest similarity (0.90) is observed with Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS 220514-28-3), where the nitro and bromo groups are swapped (positions 3 and 5), and the amino group is replaced with a methyl (–CH₃).

Ester Group Variations :

- Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3) features an ethyl ester and a nitro group at position 2 instead of 5. The ethyl group enhances lipophilicity, which could improve membrane permeability in biological systems compared to the methyl ester .

Acid Derivatives :

- Compounds like (4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3) replace the ester with a carboxylic acid (–COOH), significantly altering acidity and solubility in aqueous environments .

Biological Activity

Methyl 2-amino-3-bromo-5-nitrobenzoate (also known as MABNO) is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MABNO, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

MABNO has the molecular formula C₈H₈BrN₂O₄ and a molecular weight of 275.06 g/mol. Its structure includes a nitro group, an amino group, and a bromine atom attached to a benzoate moiety, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrN₂O₄ |

| Molecular Weight | 275.06 g/mol |

| Melting Point | 103°C - 113°C |

| Appearance | Yellow crystals or powder |

MABNO exhibits various mechanisms of action that influence its biological activity:

- Enzyme Interaction : MABNO can act as an inhibitor or activator of specific enzymes, affecting biochemical processes within cells. The presence of functional groups allows it to participate in diverse chemical reactions, influencing its biological effects.

- Antimicrobial Activity : Research indicates that MABNO has significant antimicrobial properties, making it a candidate for further investigation in drug development.

- Protein Modification : The compound has been studied for its potential role in modifying proteins through interactions with reactive oxygen species (ROS), which can lead to oxidative stress responses in cells .

Antimicrobial Properties

A study investigated the antimicrobial efficacy of MABNO against various bacterial strains. The results showed that MABNO inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition Studies

In another study, MABNO was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that MABNO effectively inhibited the activity of certain kinases, which are crucial for cell signaling.

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Protein Kinase A | 75% |

| Cyclin-dependent Kinase | 60% |

Applications in Research and Medicine

MABNO's unique structure and biological properties make it a valuable compound in various fields:

- Medicinal Chemistry : Due to its antimicrobial and enzyme-inhibiting properties, MABNO is being explored as a lead compound for developing new pharmaceuticals .

- Biochemical Research : Researchers utilize MABNO to study enzyme interactions and protein modifications, providing insights into cellular processes and disease mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-amino-3-bromo-5-nitrobenzoate, and how are intermediates validated?

- Methodology : Synthesis typically involves sequential functionalization of a benzoate scaffold. For example:

Nitration : Selective nitration at the 5-position of a substituted benzoic acid derivative under controlled acidic conditions.

Bromination : Electrophilic bromination at the 3-position using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS).

Amination : Introduction of the amino group via catalytic hydrogenation of a nitro intermediate or nucleophilic substitution.

Esterification : Methyl ester formation via reaction with methanol under acidic or coupling agents (e.g., DCC/DMAP).

- Validation : Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity. Comparative melting point data (e.g., 70–74°C for analogous brominated pyridines ) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) further validate structural integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- NMR : ¹H NMR identifies aromatic proton splitting patterns (e.g., meta-coupling for nitro groups). ¹³C NMR confirms carbonyl (C=O) and quaternary carbon environments.

- IR : Detects functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, NH₂ bend at ~1600 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at ~289 g/mol).

- Contradiction Resolution : Discrepancies in NMR integrals or unexpected MS fragments may arise from impurities or tautomerism. Recrystallization (e.g., using ethanol/water mixtures) and 2D NMR (COSY, HSQC) resolve ambiguities by clarifying coupling networks and carbon-proton correlations .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the solid-state structure of this compound, and what software tools are essential for refinement?

- SC-XRD Workflow :

Crystallization : Slow evaporation from a DCM/hexane mixture yields diffraction-quality crystals.

Data Collection : Synchrotron or in-house diffractometers (e.g., Bruker D8 Venture) collect intensity data.

Structure Solution : Direct methods in SHELXS or charge-flipping in SHELXD generate initial phase estimates.

Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding is modeled using restraints.

- Validation : ORTEP-3 visualizes thermal ellipsoids and molecular geometry, while PLATON checks for missed symmetry or twinning. R-factors (<5%) and residual electron density maps (<0.3 eÅ⁻³) confirm accuracy .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how is graph set analysis applied?

- Hydrogen Bonding : The amino (–NH₂) and nitro (–NO₂) groups act as donors/acceptors, forming chains or rings. For example:

- N–H···O bonds between amino and nitro groups create C(6) chains.

- C–H···O interactions from methyl ester to nitro groups form R₂²(8) motifs.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Approach :

DFT Calculations : Gaussian or ORCA computes Fukui indices to identify electrophilic sites (e.g., C-3 bromine as a leaving group).

Molecular Electrostatic Potential (MEP) : Visualizes electron-deficient regions (e.g., nitro group para to bromine enhances SNAr activation).

Transition State Modeling : IRC (Intrinsic Reaction Coordinate) analysis in GaussView maps energy barriers for bromine displacement by amines/thiols.

- Validation : Experimental kinetic data (e.g., rate constants in DMSO at 80°C) correlate with computed activation energies (ΔG‡). Substituent effects (e.g., electron-withdrawing nitro groups) align with Hammett σ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.